1-(4-Ethenyl-2-hydroxyphenyl)ethanone
Description
1-(4-Ethenyl-2-hydroxyphenyl)ethanone (CAS 129361-36-0) is a hydroxyacetophenone derivative characterized by a phenyl ring substituted with a hydroxyl group (-OH) at position 2, an ethenyl (vinyl, -CH=CH₂) group at position 4, and an acetyl (-COCH₃) group at position 1 . Its molecular formula is C₁₀H₁₀O₂, with a molecular weight of 162.19 g/mol. The ethenyl group introduces π-electron density and structural rigidity, distinguishing it from simpler hydroxyacetophenones.
Properties
Molecular Formula |
C10H10O2 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
1-(4-ethenyl-2-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C10H10O2/c1-3-8-4-5-9(7(2)11)10(12)6-8/h3-6,12H,1H2,2H3 |
InChI Key |
DYDGMDGRESZHDW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C=C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethenyl-2-hydroxyphenyl)ethanone typically involves the reaction of 4-ethenylphenol with acetyl chloride in the presence of a base such as pyridine. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the acetyl group is introduced to the phenyl ring.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethenyl-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethenyl group can participate in addition reactions, such as hydrogenation or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Catalysts like palladium on carbon for hydrogenation or halogens for halogenation.
Major Products:
Oxidation: Formation of 4-ethenylbenzoic acid.
Reduction: Formation of 1-(4-ethenyl-2-hydroxyphenyl)ethanol.
Substitution: Formation of 1-(4-halo-2-hydroxyphenyl)ethanone.
Scientific Research Applications
1-(4-Ethenyl-2-hydroxyphenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism by which 1-(4-Ethenyl-2-hydroxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets. For instance, its hydroxyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The ethenyl group can participate in covalent bonding with nucleophiles, affecting cellular pathways and biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Classification
2.1.1 Hydroxy-Substituted Derivatives
- 1-(4-Hydroxyphenyl)-2-phenylethanone (CAS 2491-32-9): Substituents: Phenyl (-C₆H₅) at position 2, hydroxyl (-OH) at position 4. Formula: C₁₄H₁₂O₂; Molecular weight: 212.24 g/mol . Key difference: The phenyl group enhances steric bulk and aromatic interactions compared to the ethenyl group in the target compound.
- Exhibits anti-allergic activity in RBL-2H3 cell assays .
2.1.2 Methoxy-Substituted Derivatives
- 1-(4-Hydroxyphenyl)-2-methoxyethanone (CAS 32136-81-5): Substituents: Methoxy (-OCH₃) at position 2, hydroxyl (-OH) at position 4. Formula: C₉H₁₀O₃; Molecular weight: 166.18 g/mol . The methoxy group increases lipophilicity but reduces hydrogen-bonding capacity compared to hydroxyl.
- 1-(5-Bromo-2,4-dimethoxyphenyl)ethanone (CAS 182056-48-0): Substituents: Bromo (-Br) at position 5, methoxy (-OCH₃) at positions 2 and 4. Formula: C₁₀H₁₁BrO₃; Molecular weight: 259.10 g/mol .
2.1.3 Halogenated Derivatives
- 1-(3-Chloro-2,6-dihydroxy-4-methoxyphenyl)ethanone: Substituents: Chloro (-Cl) at position 3, hydroxyl (-OH) at positions 2 and 6, methoxy (-OCH₃) at position 4. Synthesized as an intermediate for antitumor agents, highlighting the role of halogens in bioactivity .
2.1.4 Ethenyl-Containing Derivatives
- 1-[2-Hydroxy-3-(2-propenyl)phenyl]ethanone (CAS 58621-39-9): Substituents: Propenyl (-CH₂CH=CH₂) at position 3, hydroxyl (-OH) at position 2. Structural similarity to the target compound but with differing substituent positions .
Physical and Chemical Properties
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